Superior DAT Potency vs. Compound 280/283
Compound 252 inhibits human DAT with an IC50 of 5 nM, making it 7.4‑fold more potent than the closely related Compound 280/283 (DAT IC50 = 37 nM) when both are tested in the same recombinant human DAT assay system (CHO-K1 or HEK-293 cells) [1][2]. This substantial potency advantage positions Compound 252 as the preferred molecular probe for studies requiring robust DAT blockade.
| Evidence Dimension | Inhibition of human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC50 = 5 nM (Compound 252) |
| Comparator Or Baseline | IC50 = 37 nM (Compound 280/283; BDBM433854) |
| Quantified Difference | 7.4‑fold higher DAT potency for Compound 252 |
| Conditions | Recombinant human DAT expressed in CHO-K1 or HEK-293 cells; functional uptake assay (US Patent US10562878 assay conditions) |
Why This Matters
For laboratories studying dopaminergic signaling or screening DAT-targeted therapeutics, a 7.4‑fold gain in potency directly translates to lower compound consumption and reduced off-target occupancy at equivalent functional concentrations.
- [1] BindingDB, BDBM433911 (Compound 252), DAT IC50 data. View Source
- [2] BindingDB, BDBM433854 (Compounds 280/283), DAT IC50 data. View Source
